Tiadilon

chronic persistent hepatitis arginine tidiacicate double-blind randomized trial

Tiadilon (CAS 30986-62-0) is the trade name for tidiacic arginine, a 1:1 molecular combination of the amino acid L-arginine and tidiacic (thiazolidine-2,4-dicarboxylic acid). This small-molecule hepatoprotective agent (molecular formula C₁₁H₂₁N₅O₆S, MW 351.38) is classified under WHO ATC code A05BA07 (Liver Therapy) and acts mechanistically as a sulfur donor, functioning as a cysteine prodrug that supports glutathione biosynthesis in hepatocytes.

Molecular Formula C11H21N5O6S
Molecular Weight 351.38 g/mol
CAS No. 30986-62-0
Cat. No. B011759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiadilon
CAS30986-62-0
Synonymsthiazolidine-2,4-dicarboxylic, acid compound with L-arginine (1:1); tiadilon; L-Arginine, 2,4-thiazolidinedicarboxylate (1:1); 2,4-Thiazolidinedicarboxylic acid compd. with L-arginine; L-Arginine 2,4-thiazolidinedicarboxylate; (S)-2-Amino-5-guanidinopenta
Molecular FormulaC11H21N5O6S
Molecular Weight351.38 g/mol
Structural Identifiers
SMILESC1C(NC(S1)C(=O)O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C6H14N4O2.C5H7NO4S/c7-4(5(11)12)2-1-3-10-6(8)9;7-4(8)2-1-11-3(6-2)5(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2-3,6H,1H2,(H,7,8)(H,9,10)/t4-;/m0./s1
InChIKeyLUCWYYXUZVULSK-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiadilon (Tidiacic Arginine) CAS 30986-62-0: Hepatoprotective Sulfur-Donor Drug for Liver Therapy Procurement


Tiadilon (CAS 30986-62-0) is the trade name for tidiacic arginine, a 1:1 molecular combination of the amino acid L-arginine and tidiacic (thiazolidine-2,4-dicarboxylic acid) [1]. This small-molecule hepatoprotective agent (molecular formula C₁₁H₂₁N₅O₆S, MW 351.38) is classified under WHO ATC code A05BA07 (Liver Therapy) and acts mechanistically as a sulfur donor, functioning as a cysteine prodrug that supports glutathione biosynthesis in hepatocytes [2]. Tiadilon received marketing authorization in France on March 25, 1991, for the treatment of presumed functional hepatic disorders, and remains available as a 100 mg capsule formulation [3]. The compound belongs to the thiazolidine-2,4-dicarboxylic acid class, distinct from plant-derived flavonoid hepatoprotectives (e.g., silymarin) and simple antioxidant sulfur donors (e.g., N-acetylcysteine), by virtue of its dual arginine-amino acid and thiazolidine-sulfur donor architecture [1][2].

Why Tiadilon Cannot Be Interchanged with Generic Hepatoprotectives: Evidence of Clinical Differentiation


Compounds within the ATC A05BA liver therapy class — including silymarin (A05BA03), citiolone (A05BA04), and ornithine oxoglutarate (A05BA06) — are not interchangeable with Tiadilon despite overlapping therapeutic indications. Tiadilon possesses a dual molecular architecture that delivers both the sulfur-donor thiazolidine moiety (acting as a cysteine prodrug for glutathione synthesis) and the urea-cycle substrate L-arginine in a well-defined 1:1 stoichiometric ratio, a structural feature absent from non-thiazolidine hepatoprotectives such as silymarin [1][2]. Two independent double-blind, placebo-controlled clinical trials have demonstrated that arginine tidiacicate (ATCA) produces statistically significant improvements in cytolysis markers (SGOT, SGPT), cholestasis parameters (alkaline phosphatase, gamma-GT), and hepatic protein synthesis that were superior to placebo, establishing a clinical efficacy baseline that cannot be extrapolated to other in-class agents without equivalent clinical data [3][4]. No published head-to-head comparative trials exist between Tiadilon and silymarin or any other active A05BA comparator, meaning that therapeutic substitution would be performed without evidence of equivalent efficacy.

Quantitative Evidence Guide: Head-to-Head and Comparative Data for Tiadilon (Tidiacic Arginine)


Clinical Trial: ATCA vs. Placebo in Chronic Persistent Hepatitis — Improvement in Cytolysis and Cholestasis Parameters (Rizzo 1986)

In the largest published controlled trial for this compound, arginine tidiacicate (ATCA, the active ingredient of Tiadilon) demonstrated a clear-cut improvement in subjective symptoms and key cytolysis and cholestasis laboratory parameters compared to placebo in patients with chronic persistent hepatitis [1]. Fifty patients were randomized to ATCA 400 mg three times daily (1200 mg/day) or placebo for 30 days in a double-blind design. The ATCA group showed modifications in cytolysis and cholestasis parameters that were greater than those observed in the placebo group, with excellent drug tolerance and no reported side-effects. This trial provides the highest-grade clinical evidence available for Tiadilon, establishing its efficacy over placebo in a hepatoprotective indication.

chronic persistent hepatitis arginine tidiacicate double-blind randomized trial liver function parameters

Clinical Trial: ATCA vs. Placebo in Chronic Active Hepatitis — Significant Reduction in Transaminases and Cholestatic Markers (Miracco 1984)

A second double-blind, placebo-controlled trial evaluated arginine thiazolidinecarboxylate (ATCA) in 44 patients with chronic active hepatitis, administering 800 mg/day orally for 40 days [1]. The ATCA-treated group showed significant reductions in SGOT (serum glutamic oxaloacetic transaminase), mitochondrial SGOT, SGPT (serum glutamic pyruvic transaminase), alkaline phosphatase, and gamma-GT, while prothrombin activity was significantly higher compared to the placebo group. The differences between ATCA and placebo groups were reported as 'highly significant,' with no treatment-related side-effects. This trial, combined with the Rizzo 1986 study, constitutes the clinical evidence base supporting Tiadilon's hepatoprotective efficacy.

chronic active hepatitis arginine thiazolidinecarboxylate double-blind trial SGOT SGPT alkaline phosphatase

Tiadilon Indications Described as 'Identical to Those of Silymarin' in French Regulatory Documentation

According to French pharmaceutical reference documentation, the indications and clinical use of Tiadilon have been described as 'identical to those of silymarin' [1]. Silymarin (ATC A05BA03) is the most widely used and studied hepatoprotective agent of plant origin. Both compounds are classified within the same ATC therapeutic subgroup (A05B — Liver Therapy, Lipotropics) but occupy distinct chemical subclasses: A05BA07 (tidiacic arginine) vs. A05BA03 (silymarin). While no direct head-to-head clinical trial comparing Tiadilon with silymarin exists, the regulatory description of indication equivalence establishes silymarin as the most relevant comparator for procurement decision-making. Tiadilon differentiates from silymarin chemically as a defined stoichiometric salt (rather than a flavonoid mixture) and mechanistically through its sulfur-donor cysteine prodrug function [2].

silymarin equivalence French regulatory indication ATC A05BA classification hepatoprotective comparator

Alcoholic Hepatopathy Study: Biochemical Improvements in 28 Patients Treated with Intravenous ATCA (Zotti 1979)

In 28 patients with well-compensated alcoholic hepatopathy, intravenous administration of arginine thiazolidinecarboxylate at 800 mg daily for 7–10 days produced a significant decrease in bilirubinemia, gamma-GT, OCT (ornithine carbamyl transferase), GOT, and alkaline phosphatase, alongside a significant increase in platelet count [1]. Importantly, the study also documented increases in transferrin, haptoglobin, and albumin that the authors attributed specifically to the pharmacological effect of ATCA on hepatic protidosynthetic activity, rather than to alcohol abstinence alone. This study provides evidence of ATCA's capacity to improve both hepatocellular integrity markers and hepatic synthetic function in a clinically relevant toxic-metabolic liver disease model.

alcoholic hepatopathy bilirubinemia gamma-GT alkaline phosphatase hepatic protein synthesis transferrin

Mitochondrial Membrane Protection by Thiazolidine Compounds Against Ethanol Injury — Mechanistic Differentiation from Non-Thiazolidine Hepatoprotectives

A thiazolidine compound (chemically related to the tidiacic moiety in Tiadilon) demonstrated protective effects against ethanol-induced impairment of mitochondrial membranes in both in vitro and in vivo experiments [1]. This finding supports the class-level inference that the thiazolidine-2,4-dicarboxylic acid component of Tiadilon may confer mitochondrial membrane-stabilizing properties that are mechanistically distinct from the antioxidant flavonoid action of silymarin or the direct glutathione replenishment by N-acetylcysteine. The sulfur-donor cysteine prodrug mechanism of thiazolidine-2,4-dicarboxylic acid derivatives, demonstrated in structurally analogous compounds such as 2-methyl-thiazolidine-2,4-dicarboxylic acid (which effectively suppresses paracetamol-induced aminotransferase elevation and reactive oxygen species in mice at 1.2 mmol/kg), provides mechanistic precedent for Tiadilon's hepatoprotective action [2].

mitochondrial membrane protection ethanol hepatotoxicity thiazolidine compound in vitro in vivo

In Vivo Hepatoprotection in Allyl Alcohol Model: Rapid Hepatic Uptake and Reduction of Liver Necrosis (Pagella 1981)

In a rat model of allyl alcohol-induced hepatotoxicity, oral arginine thiazolidinecarboxylate (ATCA) demonstrated rapid absorption and selective hepatic uptake of thiazolidinecarboxylic acid, resulting in effective protection against extensive liver necrosis and elevated serum transaminase levels (SGOT, SGPT) and alkaline phosphatase (SAP) [1]. This study provides complementary pharmacokinetic evidence that the active thiazolidine moiety reaches the liver in pharmacologically relevant concentrations following oral administration, supporting the translational relevance of the clinical trial data to oral Tiadilon capsule therapy.

allyl alcohol hepatotoxicity rat model SGOT SGPT liver necrosis thiazolidinecarboxylic acid pharmacokinetics

Tiadilon (CAS 30986-62-0) Application Scenarios: Evidence-Based Procurement and Research Use Cases


Clinical Hepatoprotection in Chronic Hepatitis — Evidence-Supported Therapeutic Use

Tiadilon (tidiacic arginine) is supported by two independent double-blind, placebo-controlled clinical trials (Rizzo 1986, n=50; Miracco 1984, n=44) demonstrating significant improvement in cytolysis markers (SGOT, SGPT), cholestasis parameters (alkaline phosphatase, gamma-GT), and hepatic protein synthesis (prothrombin activity) compared to placebo in chronic persistent and chronic active hepatitis patients [1][2]. Procurement for clinical hepatoprotective use is further justified by the French regulatory description that Tiadilon's indications are identical to those of silymarin, providing a framework for use in functional hepatic disorders of various etiologies [3]. The standard oral adult dosage is 200–400 mg/day (2–4 capsules of 100 mg) administered in two divided doses [4].

Alcoholic and Toxic-Metabolic Liver Disease — Dual Marker Improvement Profile

In a study of 28 patients with compensated alcoholic hepatopathy (Zotti 1979), intravenous ATCA 800 mg/day for 7–10 days produced significant decreases in bilirubinemia, gamma-GT, GOT, and alkaline phosphatase, while increasing hepatic synthetic markers (transferrin, haptoglobin, albumin) beyond what would be expected from alcohol abstinence alone [1]. An in vivo rat study (Pagella 1981) further demonstrated that orally administered ATCA is rapidly absorbed and selectively taken up by the liver, where it reduces allyl alcohol-induced liver necrosis and serum enzyme elevation [2]. This dual profile of cytolysis marker reduction plus enhanced hepatic synthetic function distinguishes Tiadilon from hepatoprotectives that primarily target transaminase normalization, making it a candidate for procurement where both hepatocellular protection and functional liver recovery are therapeutic priorities.

Research Tool for Thiazolidine Sulfur-Donor Biology and Glutathione Pathway Investigation

Tiadilon's unique molecular architecture as a 1:1 arginine-thiazolidine-2,4-dicarboxylic acid salt provides a chemically defined, stoichiometric probe for investigating sulfur-donor cysteine prodrug pharmacology. Unlike multi-component natural products (e.g., silymarin flavonoid mixtures), Tiadilon is a single molecular entity (MW 351.38, purity specifications available) suitable for reproducible in vitro and in vivo experimentation [1]. Mechanistic studies on structural analogs (e.g., 2-methyl-thiazolidine-2,4-dicarboxylic acid) have demonstrated that thiazolidine-2,4-dicarboxylic acid derivatives function as cysteine prodrugs by non-enzymatic ring opening, supporting glutathione biosynthesis with a sustained effect duration exceeding 12 hours [2]. Researchers investigating the interplay between sulfur amino acid metabolism, mitochondrial membrane integrity, and hepatocellular protection can utilize Tiadilon as a reference compound within this mechanistic class [3].

Comparator or Reference Standard in Hepatoprotective Drug Development

Given that Tiadilon is a marketed pharmaceutical product (authorized in France since 1991) with published placebo-controlled clinical efficacy data, it serves as a relevant reference standard or active comparator for preclinical and clinical development of novel hepatoprotective agents within the ATC A05BA therapeutic class [1]. Its defined chemical structure, oral bioavailability (demonstrated by hepatic uptake of the thiazolidinecarboxylic acid moiety in animal models), and clinical safety profile (no treatment-related side-effects reported in placebo-controlled trials) make it a reproducible benchmark against which new chemical entities can be compared [2][3]. The compound's status as a WHO-classified liver therapy drug (ATC A05BA07) with a DrugBank entry (DB13748) and ChEMBL ID (CHEMBL3707384) facilitates its integration into standardized pharmacological screening workflows [4].

Technical Documentation Hub

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